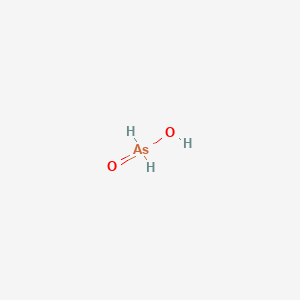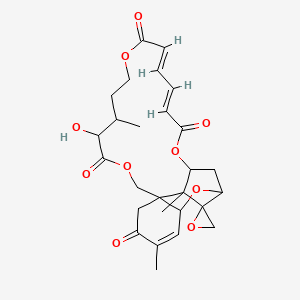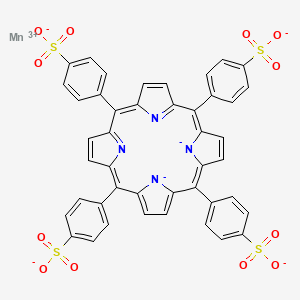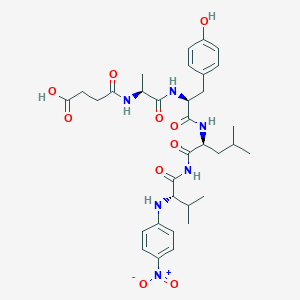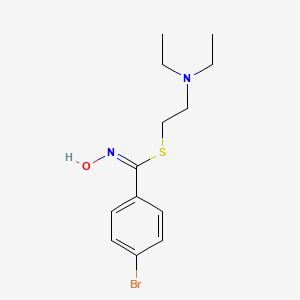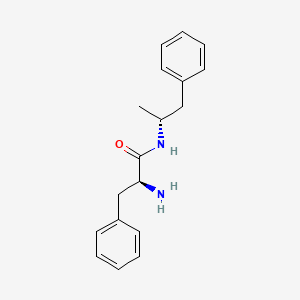
Quinaldopeptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family. It was isolated from the culture of the bacterium Streptoverticillium album strain Q132-6. This compound exhibits strong in vitro antimicrobial and cytotoxic activity and has shown significant potential in prolonging the survival time of mice inoculated with murine tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The antibiotic is recovered from the fermentation broth by solvent extraction and purified by chromatography .
Industrial Production Methods: Industrial production of quinaldopeptin involves the cultivation of Streptoverticillium album strain Q132-6 under specific conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Quinaldopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as quinoline chromophores, glycine, sarcosine, and pipecolic acid . The reaction conditions typically include solid-phase peptide synthesis and macrocyclization.
Major Products Formed: The major product formed from these reactions is this compound itself, a symmetric cyclic peptide linked only by peptide bonds .
Scientific Research Applications
Quinaldopeptin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and properties of cyclic peptides.
Mechanism of Action
Quinaldopeptin exerts its effects by binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of bacterial growth and the induction of cytotoxic effects in cancer cells . The molecular targets and pathways involved include DNA intercalation and the disruption of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds: Quinaldopeptin is part of the quinomycin family of antibiotics. Similar compounds include quinomycin A, echinomycin, and triostin A .
Uniqueness: this compound is unique among quinomycin antibiotics due to its symmetric cyclic peptide structure linked only by peptide bonds, lacking the ester linkage found in other quinomycins . This structural difference contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C62H78N14O14 |
|---|---|
Molecular Weight |
1243.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(3S,4R,20S,28R)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41+,42?,43?,44?,51?,52+/m1/s1 |
InChI Key |
KIPSHYPQCJYONU-GVPFWXHKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)N[C@@H](C(C(=O)N4CCCC[C@H]4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |
Canonical SMILES |
CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |
Synonyms |
quinaldopeptin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


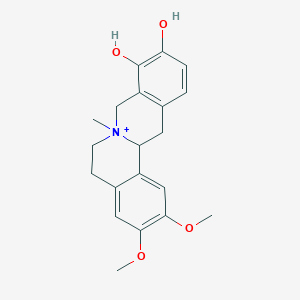

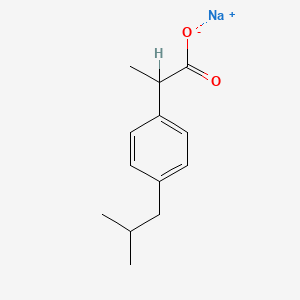
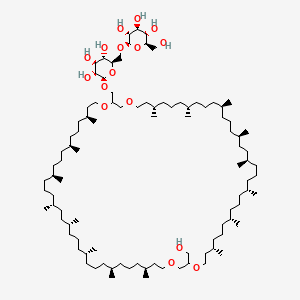
![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)
